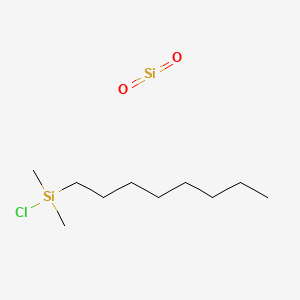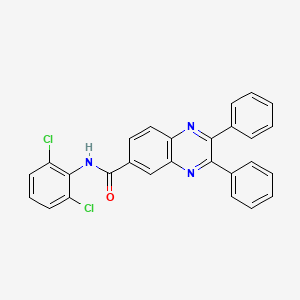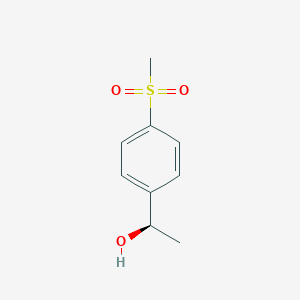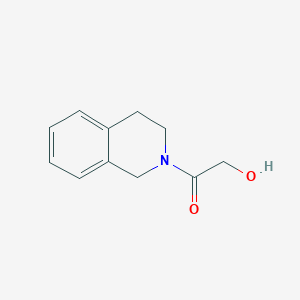![molecular formula C24H18N4S B3340593 5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 733031-04-4](/img/structure/B3340593.png)
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
説明
The compound “5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound with a molecular weight of 358.47 . It has a complex structure that includes a quinoline ring and a 1,2,4-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, a 1,2,4-triazole ring, and a phenyl ring . The InChI code for this compound is 1S/C21H18N4S/c1-3-12-25-20 (23-24-21 (25)26)17-13-19 (15-10-8-14 (2)9-11-15)22-18-7-5-4-6-16 (17)18/h3-11,13H,1,12H2,2H3, (H,24,26) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.47 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.科学的研究の応用
Antimalarial Activity
Quinoline derivatives have been found to exhibit antimalarial activity . The quinoline nucleus is a key component in many antimalarial drugs. Therefore, this compound could potentially be used in the development of new antimalarial therapies.
Anticancer Activity
Quinoline-based compounds have shown promise as anticancer agents . The quinoline nucleus is often used in the development of new drugs for cancer treatment. This compound could potentially be used in the development of new anticancer drugs.
Antibacterial Activity
Quinoline derivatives have been found to have antibacterial properties . This compound could potentially be used in the development of new antibacterial drugs.
Antifungal Activity
Quinoline derivatives have been found to have antifungal properties . This compound could potentially be used in the development of new antifungal drugs.
Anti-inflammatory and Analgesic Activities
Quinoline derivatives have been found to have anti-inflammatory and analgesic activities . This compound could potentially be used in the development of new drugs for pain and inflammation management.
Cardiovascular Activity
Quinoline derivatives have been found to have cardiotonic properties . This compound could potentially be used in the development of new drugs for cardiovascular diseases.
Central Nervous System Activity
Quinoline derivatives have been found to have effects on the central nervous system . This compound could potentially be used in the development of new drugs for neurological disorders.
Hypoglycemic Activity
Quinoline derivatives have been found to have hypoglycemic activities . This compound could potentially be used in the development of new drugs for diabetes management.
特性
IUPAC Name |
3-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4S/c1-16-11-13-17(14-12-16)22-15-20(19-9-5-6-10-21(19)25-22)23-26-27-24(29)28(23)18-7-3-2-4-8-18/h2-15H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBIKTFVHFPPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide](/img/structure/B3340514.png)







![4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B3340578.png)
![{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340583.png)

![3-(2-Methylbenzyl)benzo[b]thiophene](/img/structure/B3340602.png)
![2-chloro-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}acetamide](/img/structure/B3340610.png)